H-Asp(OtBu)-OMe.HCl

Solubility Peptide Synthesis DMSO

H-Asp(OtBu)-OMe.HCl is the strategic choice for peptide chemists requiring orthogonal protection: tert-butyl ester on the β-carboxyl and methyl ester on the α-carboxyl, stabilized as HCl salt. Its 100 mg/mL DMSO solubility enables high-concentration coupling in automated synthesizers, reducing solvent waste. The specific optical rotation (+21.4°, c=1, MeOH) ensures batch-to-batch chiral fidelity. Unlike generic analogs, this derivative mitigates aspartimide formation in both solid-phase and solution-phase fragment condensations. Procure with confidence for scalable, high-purity peptide APIs.

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
CAS No. 2673-19-0
Cat. No. B555412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-OMe.HCl
CAS2673-19-0
Synonyms2673-19-0; H-ASP(OTBU)-OMEHCL; H-Asp(OtBu)-OMe.HCl; L-Asparticacid4-tert-butyl-1-methylesterhydrochloride; ST51037640; H-Asp(OtBu)-OMeinvertedexclamationmarkcurrencyHCl; (S)-4-tert-Butyl1-methyl2-aminosuccinatehydrochloride; 4-tert-butyl1-methyl(2S)-2-aminobutanedioatehydrochloride; H-Asp(OtBu)-OMeCl; 71103_ALDRICH; H-Asp(OtBu)-OMehydrochloride; SCHEMBL3833993; 71103_FLUKA; MolPort-003-938-693; SFYKWYAIJZEDNG-RGMNGODLSA-N; CH-171; AKOS015914100; AK-25685; BR-25685; SC-47741; SY009131; AB0023849; ST2413107; AM20090328; FT-0627615
Molecular FormulaC9H18ClNO4
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
InChIInChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
InChIKeySFYKWYAIJZEDNG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(OtBu)-OMe.HCl (CAS 2673-19-0): A Differentiated Protected Aspartic Acid for Precision Peptide Synthesis


H-Asp(OtBu)-OMe.HCl (CAS 2673-19-0) is a protected derivative of L-aspartic acid, distinguished by an orthogonal dual-protection strategy: a tert-butyl (OtBu) ester on the side-chain β-carboxyl group and a methyl ester (OMe) on the α-carboxyl group, stabilized as a hydrochloride salt [1]. This configuration renders the compound a strategic building block in both solid- and solution-phase peptide synthesis, enabling precise, stepwise chain elongation while mitigating common side reactions .

Why Generic Substitution of H-Asp(OtBu)-OMe.HCl Risks Synthesis Failure


Substituting H-Asp(OtBu)-OMe.HCl with a generic or in-class alternative without verifying specific performance metrics introduces significant risk. Protected aspartic acid derivatives are not interchangeable; their performance hinges on the precise orthogonality of protecting groups and their impact on solubility, coupling efficiency, and susceptibility to aspartimide formation [1]. A different ester (e.g., dimethyl vs. tert-butyl methyl) or salt form can drastically alter reaction kinetics, solubility in key solvents like DMSO, and the final peptide purity, directly impacting synthesis yield and cost [2]. The evidence below quantifies the specific differentiators that justify the targeted procurement of this specific compound.

Quantitative Differentiation of H-Asp(OtBu)-OMe.HCl: Key Performance Metrics for Procurement


Enhanced DMSO Solubility of H-Asp(OtBu)-OMe.HCl vs. Dimethyl Ester Analog

In DMSO, a critical solvent for peptide synthesis and biological assays, H-Asp(OtBu)-OMe.HCl exhibits a solubility of 100 mg/mL, requiring ultrasonic assistance . In contrast, its close analog H-Asp(OMe)-OMe.HCl (CAS 32213-95-9), which features methyl esters on both carboxyl groups, is reported as only 'slightly soluble' in DMSO . This represents a significant quantitative difference in handling and formulation capability.

Solubility Peptide Synthesis DMSO Formulation

Distinct Physical Properties: Higher Melting Point and Purity Profile

H-Asp(OtBu)-OMe.HCl is commercially available at ≥98% purity (HPLC) with a reported melting point range of 174-177°C, indicative of high crystallinity and stability . The closely related dimethyl ester analog, H-Asp(OMe)-OMe.HCl, exhibits a significantly lower melting point range of 110–120°C, despite also being offered at ≥98% purity . This difference in solid-state thermal behavior reflects the distinct molecular packing influenced by the bulky tert-butyl group.

Purity Melting Point Crystallinity Quality Control

Chiral Integrity: Specific Optical Rotation as a Purity and Identity Metric

The specific optical rotation of H-Asp(OtBu)-OMe.HCl is reported as +21.4° (c=1, MeOH) . This value provides a critical benchmark for verifying chiral integrity upon receipt and during storage. For comparison, the dimethyl ester H-Asp(OMe)-OMe.HCl has a reported specific rotation of +12° (c=1.4, H2O), highlighting the influence of the tert-butyl protecting group on the compound's interaction with plane-polarized light .

Optical Rotation Chiral Purity Enantiomeric Excess Quality Control

Strategic Advantage in Solution-Phase Peptide Synthesis vs. Resin-Bound Approaches

H-Asp(OtBu)-OMe.HCl is explicitly employed in liquid-phase peptide synthesis strategies as an alternative to solid-phase peptide synthesis (SPPS), particularly for avoiding the costs associated with solid-phase resins [1]. This contrasts with Fmoc-Asp(OtBu)-OH, which is predominantly utilized in Fmoc-based SPPS where it is anchored to a resin . The free amine and protected carboxyl groups of H-Asp(OtBu)-OMe.HCl allow it to function as a versatile C-terminal building block in solution-phase fragment coupling.

Solution-Phase Synthesis Liquid-Phase Synthesis Peptide Synthesis Strategy Cost Efficiency

Optimized Application Scenarios for H-Asp(OtBu)-OMe.HCl in Peptide Synthesis


High-Concentration Automated Peptide Synthesis Workflows

When developing peptides that require concentrated reagent solutions for automated synthesizers, the high DMSO solubility of H-Asp(OtBu)-OMe.HCl (100 mg/mL) minimizes the total reaction volume, improving coupling efficiency and reducing solvent waste. This is a direct benefit derived from its solubility profile compared to less soluble analogs .

Quality Control and Chiral Purity Verification Protocols

Upon receipt of a new batch, the specific optical rotation value of +21.4° (c=1, MeOH) provides a precise, quantitative metric for confirming the compound's identity and chiral purity. This enables rapid quality control assessment before committing to large-scale or high-value peptide syntheses .

Cost-Effective Scale-Up via Liquid-Phase Fragment Condensation

For the industrial production of peptides where solid-phase resin costs are prohibitive, H-Asp(OtBu)-OMe.HCl serves as an ideal building block in solution-phase fragment condensation strategies. Its protected side chain and free N-terminus enable efficient coupling of larger peptide fragments, as demonstrated in patented syntheses of antithrombic peptides [1].

Technical Documentation Hub

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